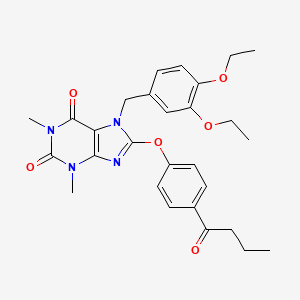
N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
説明
N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide, commonly known as BBFA, is a synthetic compound that has been widely studied for its potential therapeutic applications. BBFA belongs to the class of benzofuran derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of BBFA is not fully understood, but it is believed to act through various pathways. BBFA has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. BBFA has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BBFA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBFA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. BBFA has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to protect against oxidative stress-induced damage in neuronal cells.
実験室実験の利点と制限
BBFA has several advantages for lab experiments. It is a synthetic compound, which allows for easy modification of its chemical structure. BBFA has been reported to have low toxicity, which makes it suitable for in vitro and in vivo studies. It is also stable under various environmental conditions, which makes it suitable for long-term storage. However, BBFA has some limitations for lab experiments. It is a relatively new compound, and its full potential is not yet fully understood. The synthesis of BBFA is a complex process, which requires specialized equipment and expertise.
将来の方向性
For BBFA research include the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its efficacy in various animal models. BBFA has shown potential for the treatment of cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion:
BBFA is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. BBFA has been shown to have low toxicity and is stable under various environmental conditions, which makes it suitable for in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and potential clinical applications. BBFA has the potential to be a valuable therapeutic agent, and its continued study may lead to the development of new treatments for various diseases.
科学的研究の応用
BBFA has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. BBFA has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BBFA has been studied for its potential neuroprotective effects, and it has been shown to protect against oxidative stress-induced damage in neuronal cells.
特性
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-3-31-22-15-14-18(16-23(22)32-4-2)17-24(29)28-25-20-12-8-9-13-21(20)33-27(25)26(30)19-10-6-5-7-11-19/h5-16H,3-4,17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIGUFXLWJDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3439736.png)
![N-(4-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3439744.png)
![3-amino-5-chloro-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3439747.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3439753.png)

![2-(1,3-benzothiazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3439771.png)
![5-(1,3-benzodioxol-5-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439783.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3439789.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3439794.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439796.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3439804.png)
![7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439807.png)
![6-ethyl-1,3-dimethyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3439828.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3439830.png)